molecular formula C10H10ClN3O4 B2388024 [2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 926139-50-6

[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B2388024
CAS No.: 926139-50-6
M. Wt: 271.66
InChI Key: RORSRAUHZLKWDD-UHFFFAOYSA-N
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Description

[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamoylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of [2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamoylamino group can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, the chloropyridine ring can interact with cellular receptors, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    [2-(Methylcarbamoylamino)-2-oxoethyl] 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    [2-(Methylcarbamoylamino)-2-oxoethyl] 6-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of [2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate lies in its specific chemical reactivity and potential biological activities. The presence of the chlorine atom in the pyridine ring enhances its electrophilic properties, making it more reactive in nucleophilic substitution reactions compared to its bromine or fluorine analogs. This unique reactivity profile makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

[2-(methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O4/c1-12-10(17)14-8(15)5-18-9(16)6-2-3-7(11)13-4-6/h2-4H,5H2,1H3,(H2,12,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORSRAUHZLKWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)COC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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